N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide is a complex organic compound that features an adamantane core, a methoxyaniline group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide typically involves multiple steps. One common approach starts with the preparation of 1-adamantylamine, which is then reacted with 4-methoxybenzoyl chloride to form an intermediate. This intermediate is further reacted with 4-methylbenzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The adamantane core provides a rigid structure that can interact with biological membranes, while the methoxyaniline and benzamide groups can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-2-chloroacetamide: Another adamantane derivative with potential biological activity.
N-(1-adamantyl)-2-hydroxyacetamide: Known for its antiviral properties.
N-(1-adamantyl)-2-aminobenzamide: Explored for its potential therapeutic applications.
Uniqueness
N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyaniline group, in particular, enhances its potential as a bioactive compound.
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-17-3-5-21(6-4-17)25(30)29-24(26(31)28-22-7-9-23(32-2)10-8-22)27-14-18-11-19(15-27)13-20(12-18)16-27/h3-10,18-20,24H,11-16H2,1-2H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEMCOOCFRSODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)NC2=CC=C(C=C2)OC)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.